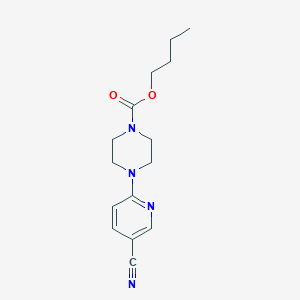

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine: is a chemical compound with the molecular formula C15H20N4O2 . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of a cyano group at the 5-position of the pyridine ring and a butoxycarbonyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Attachment of the Piperazine Ring: The piperazine ring can be attached to the pyridine ring through a nucleophilic substitution reaction.

Butoxycarbonyl Protection: The butoxycarbonyl group can be introduced using butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Amines derived from the cyano group.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butoxycarbonyl group provides stability and lipophilicity, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 5-Cyano-2-[4-methoxycarbonyl(piperazino)]pyridine

- 5-Cyano-2-[4-ethoxycarbonyl(piperazino)]pyridine

- 5-Cyano-2-[4-propoxycarbonyl(piperazino)]pyridine

Uniqueness

5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine is unique due to the presence of the butoxycarbonyl group, which provides specific physicochemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are desired.

Biological Activity

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a piperazine ring, which is known for its versatility in interacting with various biological targets, making it an attractive candidate for drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${20}$N${4}$O${2}$, with a molar mass of approximately 292.35 g/mol. Its structure allows for interactions with multiple biological targets, primarily through the piperazine moiety and the cyano-substituted pyridine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, influencing various biochemical pathways. Research indicates that it may affect cellular processes by binding to key proteins involved in signaling pathways, although detailed studies on its exact mechanism are ongoing.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC$_{50}$ value of 0.126 μM, indicating strong cytotoxicity against cancer cells while exhibiting lesser effects on non-cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC$_{50}$ Value (μM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 | Significant inhibition |

| Antimetastatic | Mouse model | Not specified | Inhibition of lung metastasis |

| Enzyme Inhibition | MMP-2 and MMP-9 | Significant | Off-target activity observed |

Off-target Effects

In addition to its primary targets, this compound has shown off-target activity against matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This suggests that the compound may have broader therapeutic applications beyond its intended targets .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

- KRAS G12C Inhibition : A study involving a similar piperazine derivative demonstrated significant anti-tumor efficacy in a KRAS G12C mutant model. The compound showed a tumor growth inhibition (TGI) rate of up to 98% when administered at optimal doses .

- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable oral bioavailability and clearance rates, suggesting potential for clinical application .

Properties

Molecular Formula |

C15H20N4O2 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20N4O2/c1-2-3-10-21-15(20)19-8-6-18(7-9-19)14-5-4-13(11-16)12-17-14/h4-5,12H,2-3,6-10H2,1H3 |

InChI Key |

ZOMHOKDNOXGNJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.